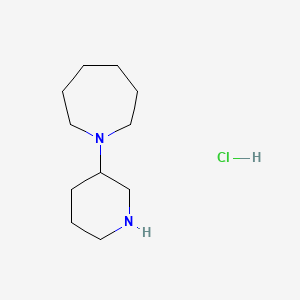

1-(Piperidin-3-yl)azepane hydrochloride

Description

1-(Piperidin-3-yl)azepane hydrochloride is a bicyclic amine compound featuring a piperidine ring fused to an azepane (7-membered) ring system. Its molecular structure combines the conformational flexibility of azepane with the steric and electronic properties of piperidine, making it a versatile intermediate in pharmaceutical synthesis. The hydrochloride salt form enhances its solubility and stability, which is critical for handling in drug development processes.

Properties

IUPAC Name |

1-piperidin-3-ylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.ClH/c1-2-4-9-13(8-3-1)11-6-5-7-12-10-11;/h11-12H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEOSUBCLPYCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-3-yl)azepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with azepane intermediates. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-yl)azepane hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of complex pharmaceutical compounds.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H18ClN2

Molecular Weight : 220.73 g/mol

CAS Number : [insert CAS number]

The compound features a seven-membered azepane ring fused with a piperidine ring, contributing to its unique reactivity and biological activity. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various laboratory applications.

Medicinal Chemistry

1-(Piperidin-3-yl)azepane hydrochloride has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacological agents suggests possible applications in treating various conditions:

- Targeting Cancer : Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs of this compound have been tested against colon cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells .

- Antimicrobial Activity : The compound's derivatives have shown promise as antimicrobial agents. Studies on related piperidine derivatives have reported activity against resistant strains of Candida auris, indicating potential for developing new antifungal treatments .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules:

- Synthesis of Novel Compounds : The compound can undergo various chemical reactions such as alkylation and acylation, facilitating the generation of novel derivatives with enhanced biological properties .

- Functionalization : The presence of both the piperidine and azepane rings allows for functionalization at multiple sites, enabling chemists to tailor compounds for specific biological activities or pharmacokinetic profiles.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating TASIN analogs, compounds structurally related to this compound were identified as effective inhibitors of colon cancer cell lines. The analogs exhibited selective toxicity towards cells with specific oncogenic mutations, indicating the potential for targeted cancer therapies .

Case Study 2: Antifungal Properties

Research into piperidine-based triazole derivatives demonstrated significant antifungal activity against clinical isolates of Candida auris. These findings suggest that modifications to the piperidine structure can yield effective antifungal agents, highlighting the relevance of this compound in drug development .

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)azepane hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Ring Systems and Flexibility :

- This compound combines a 6-membered piperidine with a 7-membered azepane, offering intermediate rigidity compared to 1-Piperidin-4-yl-azepane dihydrochloride (direct fusion) and greater flexibility than 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride (rigid benzimidazole core) .

Substituent Effects: Electron-Withdrawing Groups: The fluoropyrimidine in [1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methanamine hydrochloride enhances electrophilicity and bioavailability, contrasting with the electron-donating methylbenzyl group in C-[1-(4-Methyl-benzyl)-piperidin-3-yl]-Methylamine Hydrochloride .

Hydrochloride salts universally enhance aqueous solubility, critical for in vivo administration .

Biological Activity

1-(Piperidin-3-yl)azepane hydrochloride, a compound characterized by its seven-membered ring structure, is gaining attention in medicinal chemistry due to its unique biological properties. This article explores its biological activity, synthesis, and potential applications in pharmacology.

Chemical Structure and Properties

This compound is a cyclic amine that serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. Research indicates that it may influence pathways related to pain perception and neurological functions .

Analgesic Effects

Recent studies have highlighted the potential of this compound in pain management. It has been shown to exhibit analgesic properties by acting on histamine H3 and sigma-1 receptors, which are critical in nociceptive and neuropathic pain pathways. For instance, compound analogs derived from this structure demonstrated significant analgesic activity in both animal models of pain .

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound derivatives. Research involving TASIN analogs, which share structural similarities, indicated selective cytotoxicity against colon cancer cell lines. These compounds inhibited tumor growth without affecting normal cells, suggesting a promising avenue for cancer treatment .

Case Studies

Case Study 1: Pain Management

In a study evaluating dual piperidine-based ligands for their effects on pain models, one derivative of this compound exhibited a broad spectrum of analgesic activity. This was attributed to its ability to modulate sigma-1 receptor activity, enhancing opioid analgesia while minimizing side effects .

Case Study 2: Antitumor Activity

Another investigation focused on the use of TASIN analogs in treating colorectal cancer. The study demonstrated that these compounds effectively reduced tumor size in genetically engineered mouse models. The findings suggest that the unique structural features of this compound contribute significantly to its therapeutic efficacy against cancer .

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions between piperidine derivatives and azepane intermediates under controlled conditions. In industrial settings, continuous flow reactors are often used to enhance yield and quality during production.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Piperidine | Six-membered ring | Analgesic properties |

| Pyrrolidine | Five-membered ring | Limited receptor interaction |

| 1-(Piperidin-3-yl)azepane | Seven-membered ring | Broad analgesic and anticancer effects |

The unique seven-membered ring structure of this compound differentiates it from other cyclic amines like piperidine and pyrrolidine, providing distinct biological activities that are valuable in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.